3-Bromopiridina-2-carboxilato de sodio

Descripción general

Descripción

Sodium 3-bromopyridine-2-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 3-bromopyridine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and pharmaceuticals due to its reactive bromine and carboxylate functional groups.

Key Reactions:

- Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, facilitating the formation of complex organic molecules. This is particularly useful in synthesizing biologically active compounds.

- Functionalization: The bromine atom can be replaced or modified through nucleophilic substitutions, allowing for the introduction of diverse functional groups into the molecular structure.

Medicinal Chemistry

The biological activity of sodium 3-bromopyridine-2-carboxylate has been investigated, revealing potential therapeutic applications.

Antimicrobial Activity:

- Studies have shown that derivatives of bromopyridine compounds exhibit antimicrobial properties. For instance, complexes formed with transition metals and sodium 3-bromopyridine-2-carboxylate have demonstrated significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity:

- Research indicates that certain derivatives possess antitumor properties. The coordination of sodium 3-bromopyridine-2-carboxylate with metal ions has been explored for developing new anticancer agents, leveraging the compound's ability to interact with biological targets .

Materials Science

Sodium 3-bromopyridine-2-carboxylate is also explored in materials science, particularly in the development of novel polymers and nanomaterials.

Polymer Development:

- The compound can be incorporated into polymer matrices to enhance properties such as biocompatibility and mechanical strength. For example, it has been used in creating hydrogels suitable for drug delivery systems .

Nanomaterials:

- Its use in synthesizing metal-organic frameworks (MOFs) has been investigated for applications in gas storage and catalysis. The unique coordination chemistry of sodium 3-bromopyridine-2-carboxylate facilitates the design of porous materials with high surface areas .

Case Studies

Mecanismo De Acción

Target of Action

Sodium 3-bromopyridine-2-carboxylate is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are known to participate in various chemical reactions, often serving as a building block in organic synthesis . .

Mode of Action

The compound is likely to interact with its targets through chemical reactions. For instance, bromopyridines, including 3-bromopyridine, are known to participate in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Biochemical Pathways

For example, they are used as precursors for biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular structures .

Pharmacokinetics

The compound’s sodium salt form suggests it may be water-soluble, which could potentially influence its absorption and distribution .

Result of Action

As a derivative of pyridine, it may participate in various chemical reactions leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 3-bromopyridine-2-carboxylate. For instance, the compound’s reactivity may be influenced by the presence of other substances, such as catalysts, in the reaction environment . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromopyridine-2-carboxylate typically involves the bromination of pyridine-2-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for Sodium 3-bromopyridine-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions: Products are biaryl compounds.

Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.

Comparación Con Compuestos Similares

- Sodium 3-chloropyridine-2-carboxylate

- Sodium 3-fluoropyridine-2-carboxylate

- Sodium 3-iodopyridine-2-carboxylate

Comparison: Sodium 3-bromopyridine-2-carboxylate is unique due to its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the chloro analog is less reactive, while the iodo analog is more reactive but less stable .

Actividad Biológica

Sodium 3-bromopyridine-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

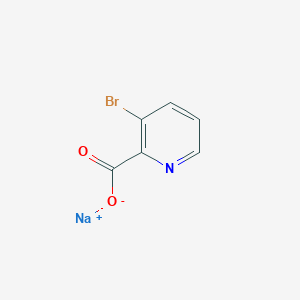

Sodium 3-bromopyridine-2-carboxylate is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:

Mechanisms of Biological Activity

- Anticancer Activity : Research indicates that sodium 3-bromopyridine-2-carboxylate may exhibit anticancer properties. It has been shown to interact with various cellular pathways that regulate apoptosis and cell proliferation. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .

- Antiviral Effects : There are indications that sodium 3-bromopyridine-2-carboxylate may possess antiviral properties. Compounds in the same chemical class have demonstrated inhibitory effects against viruses such as HIV and SARS-CoV-2 by targeting viral proteases or integrases .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction pathways related to cancer progression and other diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication in cellular assays | |

| Enzyme Inhibition | Potential inhibitor of kinases/phosphatases |

Case Study: Anticancer Activity

In a study assessing the anticancer effects of sodium 3-bromopyridine-2-carboxylate, researchers found that treatment led to significant apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the compound's ability to induce DNA damage through topoisomerase inhibition, resulting in cell cycle arrest and subsequent apoptosis .

Case Study: Antiviral Mechanism

Another investigation focused on the antiviral activity against HIV-1. Sodium 3-bromopyridine-2-carboxylate was found to inhibit the HIV integrase enzyme effectively, showing IC50 values comparable to established antiviral drugs. This suggests its potential as a lead compound for developing new antiviral therapies .

Propiedades

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189933-55-8 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.